4-(Biphenyl-4-yloxy)benzonitrile
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Overview
Description
4-(Biphenyl-4-yloxy)benzonitrile is an organic compound with the molecular formula C19H13NO. It is a derivative of benzonitrile, where the nitrile group is attached to a biphenyl-4-yloxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Biphenyl-4-yloxy)benzonitrile typically involves the reaction of 4-bromobiphenyl with 4-hydroxybenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
4-Bromobiphenyl+4-HydroxybenzonitrileK2CO3,DMF,Heatthis compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Biphenyl-4-yloxy)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of biphenyl-4,4’-dione derivatives.
Reduction: Formation of 4-(Biphenyl-4-yloxy)benzylamine.
Substitution: Formation of halogenated derivatives of the compound.
Scientific Research Applications
4-(Biphenyl-4-yloxy)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of 4-(Biphenyl-4-yloxy)benzonitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The biphenyl-4-yloxy group provides structural rigidity and hydrophobic interactions, which can affect the compound’s overall activity and stability .
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: A simpler nitrile compound with a single benzene ring.
4-Hydroxybenzonitrile: Contains a hydroxyl group in addition to the nitrile group.
4-Bromobiphenyl: A biphenyl compound with a bromine substituent.
Uniqueness
4-(Biphenyl-4-yloxy)benzonitrile is unique due to the presence of both a biphenyl-4-yloxy group and a nitrile group, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C19H13NO |
---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
4-(4-phenylphenoxy)benzonitrile |
InChI |
InChI=1S/C19H13NO/c20-14-15-6-10-18(11-7-15)21-19-12-8-17(9-13-19)16-4-2-1-3-5-16/h1-13H |
InChI Key |
PEZGDJUNFHFXID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=CC=C(C=C3)C#N |
Origin of Product |
United States |
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